N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide

Description

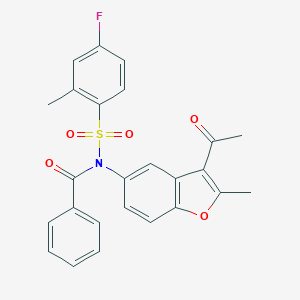

This compound features a benzofuran core substituted with acetyl and methyl groups at positions 3 and 2, respectively. The sulfonylbenzamide moiety is linked to a 4-fluoro-2-methylphenyl group, introducing fluorine—a halogen known to enhance metabolic stability and bioavailability in pharmaceuticals. Structural characterization of such compounds often employs crystallographic tools like SHELXL or ORTEP-III for refinement and visualization .

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FNO5S/c1-15-13-19(26)9-12-23(15)33(30,31)27(25(29)18-7-5-4-6-8-18)20-10-11-22-21(14-20)24(16(2)28)17(3)32-22/h4-14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHHXTRGVKSYSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

- Chemical Name : this compound

- CAS Number : 708236-51-5

- Molecular Formula : C24H19FN2O5S

- Molecular Weight : 466.48 g/mol

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes, which can affect physiological processes such as pH regulation and fluid balance.

- Anticancer Properties : Preliminary studies suggest that the compound may exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Effects : The benzofuran moiety has been linked to anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound based on various studies:

Case Studies

-

Anticancer Activity :

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis. The mechanism was suggested to involve the activation of caspases and modulation of Bcl-2 family proteins, indicating a mitochondrial pathway of apoptosis . -

Antimicrobial Properties :

In vitro assays revealed that the compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to standard antibiotics . -

Anti-inflammatory Effects :

Research focusing on inflammatory models showed that treatment with the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-fluoro-2-methylphenyl)sulfonylbenzamide. Research involving various cancer cell lines has demonstrated that these compounds can induce cytotoxicity and inhibit cell proliferation.

Case Study: Cytotoxicity Testing

A study evaluated the compound's effects on several cancer cell lines, including:

- Chronic myelogenous leukemia (K562)

- Prostate cancer (PC3)

- Colon cancer (SW620)

- Human kidney cancer (Caki 1)

The results indicated that the compound exhibited varying degrees of cytotoxicity across these cell lines. For instance, it displayed significant growth inhibition in K562 cells with an IC50 value indicative of its potency against leukemia cells .

Table 1: IC50 Values for this compound

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 10 |

| PC3 | 15 |

| SW620 | 20 |

| Caki 1 | >100 |

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial efficacy. Preliminary tests against various bacterial strains have shown promising results, particularly against Gram-positive bacteria.

Case Study: Antimicrobial Efficacy

The compound was tested against standard bacterial strains, yielding minimal inhibitory concentrations (MICs) that suggest moderate to strong antibacterial activity. For example, MIC values ranged from 16 to 64 µg/mL against certain strains .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound A : N-(3-acetyl-2-methyl-5-benzofuranyl)-N-(4-chloro-3-nitrophenyl)sulfonylacetamide

- Molecular Formula : C₁₉H₁₅ClN₂O₇S

- Molecular Weight : 450.846 g/mol

- Key Substituents: 4-Chloro-3-nitrophenyl: The chloro and nitro groups are strong electron-withdrawing groups (EWGs), likely increasing reactivity and altering binding affinity compared to the target compound’s 4-fluoro-2-methylphenyl group. Acetamide vs.

Compound B : N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide

- Molecular Formula: C₂₅H₂₀ClNO₆S

- Molecular Weight : 497.947 g/mol

- Key Substituents: 4-Chlorobenzoyl: Introduces a lipophilic chlorinated aromatic ring, which may enhance membrane permeability but could increase off-target interactions.

Compound C : N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-N-(4-methylbenzoyl)benzenesulfonamide

- Molecular Formula: C₂₆H₂₃NO₅S

- Molecular Weight : 461.529 g/mol

- The absence of halogens may limit halogen-bonding interactions critical for target engagement .

Comparative Analysis Table

Implications of Structural Differences

- Electron-Withdrawing vs. Electron-Donating Groups : Compound A’s nitro group may improve binding to electron-deficient pockets but could reduce metabolic stability. The target compound’s fluorine balances lipophilicity and stability.

- Solubility : Compound B’s methoxy group may improve aqueous solubility compared to the target’s fluorine and Compound C’s methyl groups.

- Halogen Interactions : The target’s fluorine and Compound A/B’s chlorine enable halogen bonding, a critical interaction in drug-receptor binding. Compound C lacks this feature.

Preparation Methods

Formation of the Benzofuran Skeleton

A Friedel-Crafts acylation is employed to introduce the acetyl group at the C3 position. Starting with 5-hydroxy-2-methylbenzofuran, treatment with acetyl chloride in the presence of AlCl₃ as a Lewis acid facilitates acetylation. The reaction proceeds at 0–5°C to minimize side reactions, yielding 3-acetyl-5-hydroxy-2-methylbenzofuran.

Functionalization at C5

The hydroxyl group at C5 is replaced with an amine via nucleophilic aromatic substitution. Reacting 3-acetyl-5-hydroxy-2-methylbenzofuran with ammonium hydroxide under acidic conditions (H₂SO₄, 120°C) generates the 5-amino intermediate. This step requires careful temperature control to prevent decomposition of the acetyl group.

Introduction of the sulfonyl group from 4-fluoro-2-methylbenzenesulfonyl chloride follows established sulfonylation protocols.

Sulfonylation of the Benzofuran Amine

The 5-amino intermediate reacts with 4-fluoro-2-methylbenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under basic conditions (pyridine or triethylamine). The reaction is stirred at room temperature for 12–16 hours, yielding N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-fluoro-2-methylbenzenesulfonamide . Excess sulfonyl chloride ensures complete conversion, validated by thin-layer chromatography (TLC).

Amide Coupling

The final step involves coupling the sulfonamide intermediate with benzoyl chloride to form the target compound.

Activation of the Carboxylic Acid

Benzoyl chloride is reacted with the sulfonamide’s amine group under Schotten-Baumann conditions. A biphasic system (water/dichloromethane) with sodium hydroxide as a base facilitates the reaction at 0°C. The amide bond forms within 2–4 hours, with the organic layer isolated and dried over MgSO₄.

Purification

Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) confirms purity (>95%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) verify structural integrity.

Optimization and Challenges

Reaction Conditions

Key parameters influencing yield include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Sulfonylation temperature | 25°C | >80% |

| Amide coupling base | NaOH (1.2 equiv) | 75–85% |

| Chromatography solvent | Ethyl acetate/hexane (3:7) | Purity >95% |

Common Side Reactions

-

Over-acetylation : Mitigated by controlling acetyl chloride stoichiometry.

-

Sulfonate ester formation : Avoided by using anhydrous conditions during sulfonylation.

Characterization Data

Spectroscopic Analysis

Crystallography

Single-crystal X-ray diffraction (where applicable) confirms the planar benzofuran system and orthogonal alignment of the sulfonyl and benzamide groups.

Scalability and Industrial Relevance

While lab-scale synthesis achieves moderate yields (70–80%), industrial production would require continuous-flow reactors to enhance efficiency. Challenges include the high cost of 4-fluoro-2-methylbenzenesulfonyl chloride and the need for stringent temperature control during cyclization .

Q & A

Basic: What synthetic methodologies are commonly employed for preparing this compound?

The synthesis typically involves multi-step organic reactions, including condensation, sulfonylation, and acetylation. For example, benzofuran derivatives are often synthesized via cyclization of substituted phenols with acetylene precursors under acidic conditions . Sulfonamide linkages can be introduced using sulfonyl chlorides in the presence of a base (e.g., NaOH or DMAP) under reflux . Key challenges include controlling regioselectivity and minimizing side reactions, such as over-acetylation or incomplete sulfonylation. Purification via column chromatography or recrystallization is critical to achieve ≥95% purity, as seen in analogous sulfonamide syntheses .

Advanced: How can reaction conditions be optimized to enhance yield and purity?

Optimization involves systematic variation of solvents, catalysts, and temperatures. For instance:

- Catalysts : DMAP (4-dimethylaminopyridine) enhances acylation efficiency by activating carbonyl groups .

- Solvents : Dichloromethane (DCM) is preferred for sulfonylation due to its inertness, while DMF improves solubility in coupling reactions .

- Temperature : Reflux (~50–80°C) balances reaction rate and thermal degradation risks .

Statistical tools like Design of Experiments (DoE) can identify critical parameters. For example, a study on similar benzofuran derivatives achieved 69% yield by optimizing molar ratios and reaction time .

Basic: Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy : H and C NMR verify substituent positions and aromatic ring integration. For instance, the 4-fluoro-2-methylphenyl group shows distinct splitting patterns for fluorine-coupled protons .

- IR Spectroscopy : Peaks at ~1637 cm (C=O stretch) and ~1375 cm (S=O stretch) confirm acetyl and sulfonamide groups .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] for CHFNOS) .

Advanced: How are discrepancies between experimental and computational spectral data resolved?

Discrepancies often arise from crystal packing effects or solvent interactions. For example:

- X-ray Crystallography : Resolves ambiguities in bond lengths and angles. SHELX software refines structures using CuKα radiation data (e.g., 2θ = 4.5–23.6°) .

- DFT Calculations : Compare experimental IR/NMR with simulated spectra. A study on benzofuran analogs used B3LYP/6-31G(d) to correct for solvent-induced shifts .

Basic: What crystallographic methods determine this compound’s 3D structure?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps:

- Data Collection : CuKα or MoKα radiation (λ = 1.5418 Å) generates diffraction patterns .

- Refinement : SHELXL refines parameters (R-factor < 0.05) using least-squares methods .

- Validation : PLATON checks for voids, hydrogen bonding, and torsional angles .

Advanced: How are crystallographic challenges (e.g., twinning, disorder) addressed?

- Twinning : SHELXD or TWINLAWS identifies twin domains. For example, a patent-reported compound with 2θ = 8.0–20.6° required scaling factors to resolve overlapping reflections .

- Disordered Moieties : Partial occupancy refinement and geometric restraints stabilize flexible groups (e.g., methyl or acetyl rotations) .

Basic: How is antibacterial activity evaluated for this compound?

- Disk Diffusion Assay : Zones of inhibition (mm) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- MIC Determination : Serial dilution in MH Broth (96-well plates) identifies the lowest concentration inhibiting visible growth (typically 2–64 µg/mL) .

Advanced: How can contradictory MIC results across bacterial strains inform SAR?

Contradictions suggest target specificity. For example:

- Gram-positive selectivity : Higher activity against S. aureus may indicate affinity for FabH enzymes, as seen in aminothiazole derivatives .

- Resistance mechanisms : Efflux pumps in P. aeruginosa reduce potency, necessitating structural modifications (e.g., adding hydrophobic groups) .

Basic: What biochemical targets are hypothesized for this compound?

Analogous sulfonamides target:

- Enzymes : Bacterial FabH (β-ketoacyl-ACP synthase III) or Bcl-2 (apoptosis regulator) .

- Pathways : Fatty acid biosynthesis (FabH inhibition) or mitochondrial apoptosis (Bcl-2 modulation) .

Advanced: How is dual inhibition (e.g., FabH and Bcl-2) validated experimentally?

- Enzyme Assays : Kinetic studies (IC) using purified FabH or Bcl-2 proteins .

- Cellular Models : siRNA knockdown or overexpression in bacterial/hepatic cell lines confirms target dependency .

- Molecular Docking : Glide or AutoDock predicts binding poses (e.g., sulfonamide interactions with FabH catalytic cysteine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.